Bromchlorbuterol hydrochloride
Description
Contextualization within Beta-Adrenergic Agonist Chemistry
Bromchlorbuterol hydrochloride is classified as a potent beta-adrenergic agonist (β-agonist). medchemexpress.commedchemexpress.eudcchemicals.comcymitquimica.comglpbio.com These compounds are characterized by their ability to bind to and activate beta-adrenergic receptors, which are found on the cell surfaces of various tissues throughout the body. The chemical structure of this compound is closely related to other well-known β-agonists, most notably clenbuterol (B1669167). nih.gov It is considered a clenbuterol-like compound, formally derived from the same phenylethanolamine scaffold. nih.govmdpi.com
The structure features a benzene (B151609) ring substituted with amino, bromo, and chloro groups, which influences its chemical properties and biological activity. cymitquimica.com The presence of the hydrochloride salt typically enhances the compound's solubility in aqueous solutions. cymitquimica.com The core structure is what enables its interaction with β-adrenergic receptors, a characteristic shared by related compounds such as Salbutamol, Ractopamine, and Terbutaline. medchemexpress.comsigmaaldrich.commedchemexpress.com Its specific halogen substitutions (bromine and chlorine) distinguish it from other agonists in its class, such as brombuterol (B1226356), which contains two bromine atoms. sigmaaldrich.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride | lgcstandards.com |
| Synonyms | Bromoclenbuterol hydrochloride, 1-(4-Amino-3-bromo-5-chlorophenyl)-2-tert-butylaminoethanol hydrochloride | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 78982-84-0 | lgcstandards.comauftragssynthese.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₈BrClN₂O · HCl | lgcstandards.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 358.10 g/mol | medchemexpress.comsigmaaldrich.comhpc-standards.com |
| Melting Point | 209–210 °C | vwr.com |
| Accurate Mass | 356.0058 | lgcstandards.com |
Historical Perspective of this compound in Chemical Synthesis Research
The history of this compound is linked to the extensive research into clenbuterol and its analogues. Clenbuterol hydrochloride was first synthesized in 1967. hilarispublisher.com During the process development and synthesis of clenbuterol, various process-related impurities were identified. hilarispublisher.com One such impurity, bromoclenbuterol, was noted as a critical impurity to monitor, suggesting that related halogenated compounds were formed during synthesis. hilarispublisher.com
The synthesis of clenbuterol itself involves reacting 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone with tertiary butylamine, followed by reduction with sodium borohydride (B1222165) to form the base, which is then converted to the hydrochloride salt. hilarispublisher.com A similar pathway can be inferred for Bromchlorbuterol, starting with a differently halogenated precursor. The synthesis of enantiopure precursors for (R)-clenbuterol has involved the bromination of a ketone substrate to produce a bromoketone, which is then reduced to an alcohol. mdpi.com This chemoenzymatic approach highlights the synthetic steps—bromination and reduction—that are central to forming this class of compounds. mdpi.com Furthermore, research into new β-agonists has led to the deliberate synthesis of novel clenbuterol derivatives in laboratory settings for characterization and study. nih.gov
Significance of this compound in Advanced Analytical Chemistry
The primary significance of this compound in modern science lies in its role within advanced analytical chemistry. It is often included in multi-residue analysis methods designed to detect β-agonists in various samples. nih.govsigmaaldrich.com Analytical chemistry techniques such as chromatography and spectroscopy are fundamental to its detection. innovatechlabs.com
Researchers have developed sophisticated methods for its purification and determination. One such method involves a two-step clean-up procedure for bovine hair and urine samples, using adsorption solid-phase extraction (SPE) followed by affinity chromatography prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
Another significant application is in food analysis. A study detailing the determination of 11 β-agonist residues in pork utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com This method employed an Ascentis® Express pentafluorophenyl (PFP) HPLC column for enhanced separation, achieving a limit of detection (LOD) for this compound between 0.01 and 0.06 µg/kg in pork samples. sigmaaldrich.com The use of isotopically labeled internal standards, such as clenbuterol-d₉, is a common practice in these quantitative methods to ensure accuracy. sigmaaldrich.comauftragssynthese.com
Table 2: Analytical Methods for this compound Detection
| Technique | Matrix | Sample Preparation | Key Findings | Source(s) |
|---|---|---|---|---|
| GC-MS | Bovine Hair and Urine | Two-step clean-up: adsorption solid phase extraction and affinity chromatography. | Effective for purifying new, more hydrophobic β-agonists for multi-residue determination. | nih.gov |
| LC-MS/MS | Pork | Homogenization, enzymatic hydrolysis, liquid-liquid extraction, and SPE cleanup. | A rapid separation (<8 min) was achieved using a PFP column. LOD was 0.01-0.06 µg/kg. | sigmaaldrich.com |
Role of this compound as a Research Tool and Reference Standard
This compound serves as a crucial research tool, primarily as an analytical reference standard. sigmaaldrich.comvwr.comvwr.com High-purity analytical standards are essential for the validation of analytical methods, the calibration of instruments, and for ensuring the accuracy and comparability of results between laboratories. sigmaaldrich.comvwr.com
Several chemical suppliers offer this compound as a VETRANAL® analytical standard or a certified reference material, sometimes produced under ISO 9001 or ISO 17034 accreditation. lgcstandards.comsigmaaldrich.comvwr.com This designation confirms its high quality and suitability for use in regulatory testing and quality control. lgcstandards.com The availability of deuterated analogues, such as Bromchlorbuterol-D₉ hydrochloride, further enhances its utility as an internal standard in quantitative mass spectrometry-based analyses, which is critical for correcting for matrix effects and variations during sample preparation. auftragssynthese.com
Beyond its use as a standard, the compound is also utilized in research studies exploring β-adrenergic agonists, particularly in the context of pulmonary disease and asthma research. medchemexpress.comglpbio.comtargetmol.cn It is also employed in studies investigating drug-protein interactions. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
78982-84-0 |
|---|---|
Molecular Formula |
C12H19BrCl2N2O |
Molecular Weight |
358.10 g/mol |
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18BrClN2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
InChI Key |
OWADKUMVZPHSHB-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(O)Br.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O.Cl |
Synonyms |
Bromoclenbuterol hydrochloride; 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride |
Origin of Product |
United States |
Synthesis and Derivatization Pathways of Bromchlorbuterol Hydrochloride
Retrosynthetic Analysis and Key Precursors for Bromchlorbuterol Hydrochloride Synthesis
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.comicj-e.org For this compound, with the chemical name 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride, the primary disconnections would logically occur at the carbon-nitrogen and carbon-carbon bonds of the ethanolamine (B43304) side chain, and the carbon-halogen bonds on the aromatic ring. chemicea.com
A plausible retrosynthetic pathway would involve the following key transformations:
Disconnection of the hydrochloride salt: This is a simple acid-base reaction, leading to the free base, Bromchlorbuterol.
Disconnection of the C-N bond in the aminoethanol side chain: This points to a reductive amination reaction between a ketone precursor and tert-butylamine (B42293). masterorganicchemistry.commdpi.com
Disconnection of the C-C bond between the carbonyl group and the aromatic ring: This suggests a Friedel-Crafts acylation type reaction.
Disconnection of the C-Br and C-Cl bonds: This leads back to a substituted aniline (B41778) precursor.
Based on this analysis, the key precursors for the synthesis of this compound can be identified as:
4-amino-3-bromo-5-chlorobenzaldehyde or a related ketone: This would be the immediate precursor for the reductive amination step.
A substituted aniline: Such as 4-amino-2,6-dihalogenated aniline, which would be a precursor to the benzaldehyde (B42025) or ketone.
Tert-butylamine: The source of the tert-butylamino group.
A two-carbon unit: Such as acetyl chloride or a similar reagent for the Friedel-Crafts acylation.
| Precursor | Role in Synthesis |
| 4-amino-3-bromo-5-chlorobenzaldehyde | Immediate precursor for reductive amination |
| Substituted aniline | Starting material for the aromatic core |
| Tert-butylamine | Source of the tert-butylamino group |
| Acetyl chloride | Source of the two-carbon side chain |
Classical Synthetic Approaches for this compound and Analogues
Classical synthetic methods for preparing β-ethanolamines like Bromchlorbuterol often involve well-established reactions.
Amination Reactions in this compound Synthesis
Reductive amination is a cornerstone for the synthesis of amines and is highly relevant for the formation of the N-tert-butyl group in Bromchlorbuterol. masterorganicchemistry.commdpi.com This method typically involves the reaction of a ketone with an amine to form an imine, which is then reduced to the desired amine. masterorganicchemistry.com
The synthesis could proceed via the reductive amination of a suitable α-haloketone or an epoxide derived from the aromatic precursor. The reaction of an α-bromoketone with tert-butylamine would lead to an α-aminoketone, which is then reduced to the final ethanolamine. Alternatively, an epoxide can be opened by tert-butylamine to yield the desired amino alcohol.
Bromination and Chlorination Strategies for this compound Scaffold
The introduction of bromine and chlorine onto the aromatic ring is a critical step. These halogenation reactions are typically electrophilic aromatic substitutions. youtube.com The directing effects of the amino group (ortho-, para-directing) and its protected forms (e.g., acetamide) are crucial for achieving the desired 3-bromo-5-chloro substitution pattern on the 4-aminophenyl ring.
The sequence of halogenation is important. Due to the activating nature of the amino group, direct halogenation can lead to multiple substitutions. ias.ac.in Therefore, the amino group is often protected, for instance as an acetanilide, to moderate its reactivity and control the regioselectivity of the halogenation steps. The synthesis might involve sequential bromination and chlorination of a protected aniline derivative. The choice of halogenating agent (e.g., Br2, Cl2, N-bromosuccinimide, N-chlorosuccinimide) and reaction conditions will influence the outcome.
Chiral Synthesis and Enantioselective Approaches for this compound
Bromchlorbuterol possesses a chiral center at the carbon atom bearing the hydroxyl group. synzeal.com The synthesis of a single enantiomer is often desirable for pharmaceutical applications. nih.gov Chiral synthesis can be achieved through several strategies:
Resolution of a racemic mixture: The racemic mixture of Bromchlorbuterol can be separated into its individual enantiomers using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Asymmetric reduction of a prochiral ketone: A key ketone intermediate can be reduced enantioselectively using a chiral reducing agent or a catalyst. nih.gov For example, chiral borane (B79455) reagents or enzymes (ketoreductases) can be employed to produce the desired enantiomer of the alcohol. nih.gov
Use of a chiral starting material: The synthesis can begin with a chiral precursor that already contains the desired stereochemistry.
Modern Synthetic Methodologies Applied to this compound
Modern synthetic chemistry offers more efficient and selective methods that can be applied to the synthesis of this compound.
Catalytic Reactions in this compound Synthesis
Catalytic methods are increasingly important in organic synthesis for their efficiency and selectivity. d-nb.infonih.govrsc.orgmdpi.commdpi.com
Protecting Group Strategies for this compound Precursors
The synthesis of complex molecules like this compound, which contains multiple reactive functional groups (an amino group, a hydroxyl group), necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The selection of an appropriate protecting group strategy is crucial for an efficient synthesis. The choice depends on the stability of the group to various reaction conditions and the ease of its removal (deprotection) without affecting other parts of the molecule. wiley-vch.de
For the precursors of Bromchlorbuterol, which are substituted phenylethanolamines, the primary sites requiring protection are the alcohol and amine functionalities.
Alcohol Protecting Groups: The hydroxyl group in the ethanolamine moiety is a common site for protection. Several classes of protecting groups are suitable. uwindsor.ca
Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used. They are generally stable to a range of non-acidic and non-fluoride-containing reagents. harvard.edu TBDMS is installed using TBDMSCl and a base like imidazole (B134444) and is readily cleaved by fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.caharvard.edu More sterically hindered silyl ethers like TBDPS (tert-butyldiphenylsilyl) and TIPS offer greater stability towards acidic conditions. uwindsor.ca
Benzyl (B1604629) Ethers (Bn): The benzyl group is a robust protecting group, stable to both acidic and basic conditions, making it suitable for multi-step syntheses. wiley-vch.de It is typically introduced using a benzyl halide with a base and removed under mild conditions by catalytic hydrogenation. wiley-vch.de
Acetals: Groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) are also employed. They are stable to many reagents but are sensitive to acidic conditions, allowing for selective deprotection. uwindsor.ca
Amine Protecting Groups: The primary or secondary amine must also be protected. Carbamates are a common choice.
Boc Group (tert-butoxycarbonyl): This is one of the most common amine protecting groups due to its stability and ease of removal under moderately acidic conditions (e.g., with trifluoroacetic acid).
Cbz Group (Carboxybenzyl): Similar to the benzyl ether for alcohols, the Cbz group is stable under various conditions and is typically removed by catalytic hydrogenation.
The orthogonality of these protecting groups is a key consideration. For instance, a silyl ether on the hydroxyl group can be removed with fluoride without affecting a Boc group on the amine, and vice-versa. This allows for the sequential and selective manipulation of the molecule's functional groups.
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagents | Stability Characteristics |
|---|---|---|---|---|
| Alcohol (-OH) | tert-Butyldimethylsilyl Ether | TBDMS | TBAF, HF | Stable to base, mild acid; Cleaved by fluoride. uwindsor.caharvard.edu |
| Alcohol (-OH) | Benzyl Ether | Bn | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid and base. wiley-vch.de |
| Amine (-NH) | tert-Butoxycarbonyl | Boc | TFA, HCl | Stable to base and nucleophiles; Cleaved by strong acid. |
| Amine (-NH) | Carboxybenzyl | Cbz | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid and base. |
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow processing, represents a significant technological advancement over traditional batch synthesis, offering numerous advantages for the production of active pharmaceutical ingredients (APIs). interchim.com While specific documentation on the flow synthesis of this compound is not prevalent in public literature, the principles of flow chemistry can be applied to its production, particularly given the types of reactions likely involved in its synthesis (e.g., bromination, nitration, reduction, amination).
The core concept of flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. sailife.com This methodology provides superior control over reaction parameters compared to large batch reactors.
Key Advantages of Flow Chemistry in Pharmaceutical Production:
Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time. This minimizes the risk associated with highly exothermic or potentially explosive reactions and allows for the safe use of hazardous reagents that would be problematic in large-scale batch processing. interchim.comnjbio.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat exchange. njbio.com This prevents the formation of "hotspots" that can lead to byproduct formation and ensures precise temperature control, resulting in higher yields and purities. njbio.com
Increased Reproducibility and Scalability: Flow chemistry systems allow for precise control over reaction time, temperature, and stoichiometry, leading to highly reproducible results. interchim.com Scaling up production is achieved by simply running the system for a longer duration or by "numbering up"—running multiple reactors in parallel—rather than re-engineering a larger, more complex batch reactor. njbio.com
Automation and Integration: Flow systems can be automated for multi-step syntheses, where the output of one reactor becomes the input for the next, streamlining the entire production process from starting materials to the final API. njbio.commdpi.com
For a molecule like this compound, flow chemistry could be particularly advantageous for steps such as the selective bromination and chlorination of the aromatic ring, which require precise stoichiometric and temperature control to avoid the formation of isomeric impurities.
| Parameter | Flow Chemistry | Batch Chemistry |
|---|---|---|
| Safety | High (small reaction volume). interchim.com | Lower (large volume of hazardous materials). |
| Heat Transfer | Excellent (high surface-to-volume ratio). njbio.com | Poor (potential for hotspots). |
| Mixing | Efficient and rapid. interchim.com | Can be slow and inefficient. |
| Scalability | Straightforward (continuous operation or numbering-up). njbio.com | Complex (requires process re-development). |
| Reproducibility | High due to precise control. interchim.com | Variable. |
Synthesis of Stable Isotope-Labeled this compound
Stable isotope-labeled (SIL) compounds are essential tools in various analytical applications, including mass spectrometry (MS) based quantitative assays and metabolic studies. symeres.comsigmaaldrich.com The synthesis of SIL-Bromchlorbuterol hydrochloride involves the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. A deuterated version, D9-Bromchlorbuterol hydrochloride, is commercially available, indicating that the tert-butyl group is a common site for labeling. hpc-standards.com
Two primary strategies are employed for the synthesis of SIL compounds: symeres.com
Use of Labeled Precursors: This is the most common and reliable method. The synthesis starts with a commercially available building block that already contains the stable isotope(s). For D9-Bromchlorbuterol, the synthesis would likely utilize a deuterated tert-butylamine (tert-butyl-d9-amine) which is then reacted with the appropriate protected phenylethanolamine precursor. This ensures the label is in a stable position.
Isotope Exchange Reactions: For deuterium labeling, hydrogen/deuterium (H/D) exchange reactions can be performed on the final molecule or a late-stage intermediate. This typically involves treating the compound with a source of deuterium, such as D₂O or deuterated solvents, under acidic or basic conditions. However, the position of the label can be less specific, and back-exchange can be an issue if the protons are labile. symeres.com
The choice of labeling position is critical. Isotopes should be placed in metabolically stable positions to prevent their loss during biological processing, which is crucial for drug metabolism and pharmacokinetic (DMPK) studies. artmolecule.fr For quantitative MS analysis, the labeled standard should have a sufficient mass shift from the unlabeled analyte to avoid isotopic overlap. artmolecule.fr
| Labeling Strategy | Description | Advantages | Considerations |
|---|---|---|---|
| Labeled Precursor Synthesis | Incorporating an isotopically labeled building block early in the synthesis. symeres.com | Precise and stable label position. | Dependent on the availability of labeled starting materials. |
| H/D Exchange | Replacing hydrogen atoms with deuterium on a late-stage intermediate or final product. symeres.com | Can be simpler if precursors are unavailable. | Risk of non-specific labeling and back-exchange for labile protons. artmolecule.fr |
Derivatization Strategies for this compound Analogues
The synthesis of analogues through derivatization is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) to optimize a compound's properties. For Bromchlorbuterol, derivatization can be targeted at its two main structural components: the substituted phenyl ring and the ethanolamine side chain. mdpi.com
Modifications of the Phenyl Ring System
The 4-amino-3-bromo-5-chlorophenyl ring is a key feature of Bromchlorbuterol. Modifications in this area can significantly impact receptor binding and selectivity.
Halogen Substitution: The nature and position of the halogen atoms (bromine and chlorine) can be varied. Analogues could be synthesized with different halogens (e.g., fluorine, iodine) or with different substitution patterns on the ring.
Amino Group Modification: The primary amino group at the C4 position can be acylated, alkylated, or converted to other functional groups to probe its role in receptor interaction.
Ring System Alteration: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems, such as a pyridine (B92270) ring, to explore different spatial and electronic configurations. nih.gov Such fundamental changes create entirely new classes of analogues.
Alterations at the Ethanolamine Moiety
The 2-(tert-butylamino)ethan-1-ol side chain is characteristic of many β-adrenergic agonists and offers several points for modification.
N-Alkyl Group: The tert-butyl group on the nitrogen atom is critical for receptor affinity in many related compounds. Varying its size and steric bulk (e.g., replacing it with isopropyl, cyclohexyl, or other branched alkyl groups) is a common strategy to modulate potency and selectivity.
Hydroxyl Group: The benzylic hydroxyl group is crucial for binding. It can be esterified or etherified to create prodrugs, or its stereochemistry (R vs. S) can be controlled, as chirality often plays a major role in biological activity.
Ethanol Chain: The length of the carbon chain between the nitrogen and the phenyl ring can be extended or shortened to assess the optimal distance for receptor engagement.
Structural Activity Relationship (SAR) Implications from Analogues
SAR studies aim to correlate these structural modifications with changes in biological activity. For phenylethanolamines like Bromchlorbuterol, established SAR principles generally apply. researchgate.net
The ethanolamine side chain, particularly the hydroxyl group and the amine, is essential for interaction with the adrenergic receptor. The stereochemistry at the carbon bearing the hydroxyl group is often a critical determinant of activity.
The large, bulky N-substituent (tert-butyl) typically confers selectivity for β-receptors over α-receptors.
By systematically synthesizing and testing these analogues, a detailed SAR map can be constructed, guiding the design of new compounds with potentially improved profiles.
| Modification Site | Example Derivatization | Potential SAR Implication |
|---|---|---|
| Phenyl Ring Halogens | Replace Br/Cl with F or I | Alters lipophilicity and electronic character, affecting binding affinity. |
| Phenyl Ring Amino Group | Acylation or N-alkylation | Probes hydrogen bonding capacity and steric tolerance at the receptor. |
| Ethanolamine N-Alkyl Group | Replace tert-butyl with isopropyl or other groups | Modulates receptor selectivity (e.g., β₂ vs. β₃) and potency. researchgate.net |
| Ethanolamine Hydroxyl Group | Invert stereochemistry (R vs. S) | Chirality is often critical for potency. |
Structural Elucidation and Conformational Analysis of Bromchlorbuterol Hydrochloride
Spectroscopic Characterization Techniques for Bromchlorbuterol Hydrochloride
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interactions of electromagnetic radiation with the molecule, different spectroscopic techniques provide unique and complementary pieces of information regarding the compound's functional groups, connectivity, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each nucleus can be determined. For hydrochloride salts of phenylethanolamine derivatives, specific chemical shift ranges are characteristic. For instance, the carbon atom attached to the hydroxyl group (O-C) in hydrochlorides typically resonates in the range of 65.0–65.5 ppm, while the carbon adjacent to the protonated amine (N-C) appears around 46.9–47.0 ppm. libretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The aromatic protons would appear as singlets in the downfield region due to the substitution pattern. The methine proton of the C-OH group would likely appear as a doublet of doublets, coupled to the adjacent methylene (B1212753) protons. The large tert-butyl group would yield a characteristic sharp singlet in the upfield region, integrating to nine protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. bhu.ac.in The chemical shifts are highly dependent on the electronic environment. The carbons of the aromatic ring would resonate between approximately 110 and 150 ppm, with those bonded to the electronegative halogens and the nitrogen atom showing distinct shifts. The carbons of the tert-butyl group and the ethanolamine (B43304) side chain would appear at higher field. bhu.ac.in Two-dimensional NMR experiments, such as COSY and HMBC, would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the entire molecule. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is predictive, based on established NMR principles and data for analogous structures, in the absence of publicly available experimental spectra.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| tert-Butyl (9H) | ~1.35 (s) | ~29.0 (CH₃), ~51.0 (Quaternary C) | Shielded aliphatic protons and carbons. The quaternary carbon is deshielded by the adjacent nitrogen. |
| -CH₂-N | ~3.10 (m) | ~47.0 | The protons are diastereotopic. The carbon shift is characteristic for a protonated amine in a hydrochloride salt. libretexts.org |
| -CH(OH)- | ~5.00 (dd) | ~65.5 | Deshielded by the adjacent hydroxyl and aromatic ring. The carbon shift is typical for an alcohol in a hydrochloride. libretexts.org |
| Aromatic CH (2H) | ~7.50 (s), ~7.65 (s) | ~115-135 | The two aromatic protons are in different environments and appear as singlets due to the lack of adjacent protons. |
| Aromatic C-Br | - | ~110-120 | Halogen substitution influences the chemical shift. |
| Aromatic C-Cl | - | ~125-135 | Halogen substitution influences the chemical shift. |
| Aromatic C-N | - | ~145-155 | The C-N bond causes a significant downfield shift. |
| Aromatic C-C(OH) | - | ~130-140 | Point of attachment for the side chain. |
s = singlet, dd = doublet of doublets, m = multiplet
Mass Spectrometry (MS) Techniques for this compound Structural Analysis
Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, which aids in confirming its identity and structure. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. photonetc.com
The mass spectrum of this compound is particularly distinctive due to the isotopic abundances of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk This results in a characteristic pattern for the molecular ion peak (M⁺) and any fragments containing these halogens. The molecular ion region would exhibit a cluster of peaks corresponding to the different isotopic combinations, with the most abundant being [M]⁺, [M+2]⁺, and [M+4]⁺.
Key fragmentation pathways for phenylethanolamines typically involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For Bromchlorbuterol, this would lead to the loss of the stable tert-butyl radical, resulting in a significant fragment ion. Another common fragmentation is the loss of the entire side chain, yielding an ion corresponding to the substituted aromatic ring.
Table 2: Predicted Key Ions in the Mass Spectrum of Bromchlorbuterol (Based on Electron Ionization and predicted fragmentation pathways)
| m/z (Mass/Charge) | Predicted Fragment Structure/Origin | Notes |
| 320 / 322 / 324 | [M-HCl]⁺ | Loss of HCl from the hydrochloride salt to form the free base molecular ion. The isotopic pattern is due to one Br and one Cl atom. |
| 263 / 265 / 267 | [M-HCl - C₄H₉]⁺ | Loss of the tert-butyl radical (57 Da) from the free base via alpha-cleavage. This is often a prominent fragment. |
| 246 / 248 / 250 | [M-HCl - H₂O - C₄H₉]⁺ | Subsequent loss of water from the fragment at m/z 263. |
| 234 / 236 | [C₇H₅BrClN]⁺ | Cleavage of the C-C bond between the aromatic ring and the side chain. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very stable and common fragment. |
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. surfacesciencewestern.com Each technique is based on different principles; IR spectroscopy measures the absorption of infrared radiation by vibrating polar bonds, while Raman spectroscopy measures the inelastic scattering of laser light from vibrating bonds, with non-polar bonds often giving strong signals. americanpharmaceuticalreview.com The spectra are complementary and provide a molecular fingerprint. surfacesciencewestern.com
For this compound, the IR spectrum would show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. N-H stretching vibrations from the protonated amine would appear in the 2700-2500 cm⁻¹ range. The aromatic ring would be identified by C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region. In the fingerprint region, the C-O stretch would be expected around 1250-1050 cm⁻¹. The C-X stretches are found at lower wavenumbers; based on analogous compounds, the C-Cl stretch would be expected around 740 cm⁻¹ and the C-Br stretch near 640 cm⁻¹. spectroscopyonline.com
Raman spectroscopy is particularly useful for analyzing solid samples and can provide information on crystal structure and polymorphism. ubc.ca It is sensitive to non-polar bonds, so the C=C bonds of the aromatic ring would produce strong Raman signals. americanpharmaceuticalreview.com
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
| O-H Stretch (alcohol) | 3400 - 3200 (broad) | IR |
| N-H Stretch (amine salt) | 2700 - 2500 (broad) | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |
| Aromatic C=C Bending | 1600 - 1450 | IR, Raman (often strong) |
| N-H Bending | 1600 - 1500 | IR |
| C-O Stretch (secondary alcohol) | 1250 - 1050 | IR |
| C-Cl Stretch | ~740 | IR |
| C-Br Stretch | ~640 | IR |
UV-Visible Spectroscopy of this compound
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. docbrown.info This technique is particularly sensitive to molecules containing conjugated π-systems, such as aromatic rings. The spectrum, a plot of absorbance versus wavelength, is characterized by the wavelength of maximum absorbance (λmax).
The UV-Vis spectrum of this compound is dominated by the electronic transitions of its substituted benzene (B151609) ring. In a study investigating the interaction of Bromchlorbuterol-HCl with human serum albumin (HSA), UV-Vis absorption spectroscopy was used to confirm the formation of a ground-state complex between the drug and the protein. nih.govresearchgate.net Such studies inherently require characterization of the drug's own absorption spectrum. The position of λmax and the molar absorptivity (ε) are dependent on the solvent and the pH of the solution, as these factors can influence the electronic state of the chromophore. pace.edu For substituted aromatic amines like Bromchlorbuterol, the λmax is typically expected in the 240-310 nm range.
Advanced Crystallographic Studies of this compound
While spectroscopic methods reveal connectivity and functional groups, only X-ray crystallography can provide an unambiguous, three-dimensional map of a molecule in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction of this compound and its Complexes
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. hmdb.ca The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. hmdb.ca This pattern provides detailed information about the electron density within the crystal, from which a model of the atomic arrangement can be built and refined. mdpi.com The data obtained includes the dimensions of the unit cell (the basic repeating unit of the crystal), the space group (describing the crystal's symmetry), and the precise coordinates of every atom.
Studies involving molecular docking, such as the investigation of Bromchlorbuterol-HCl's interaction with human serum albumin, often utilize crystallographic data to validate theoretical models. researchgate.net The determination of the crystal structure of this compound would reveal key structural parameters, such as the torsion angles of the ethanolamine side chain, which define its conformation. It would also show the intricate network of hydrogen bonding involving the hydrochloride ion, the hydroxyl group, and the amine, as well as potential intermolecular halogen interactions that stabilize the crystal lattice. This information is invaluable for understanding its physicochemical properties and its interactions with biological targets. Although specific crystallographic data for this compound is not widely published in public databases, interaction studies imply its structure has been determined. nih.govresearchgate.netmdpi.com
The definitive three-dimensional arrangement of atoms in this compound has not been extensively detailed in publicly accessible crystallographic literature. Techniques such as single-crystal X-ray diffraction, which provide precise atomic coordinates, are fundamental for unambiguous structural elucidation. acs.orgaip.orgmdpi.com In the absence of a specific crystal structure for this compound, its molecular geometry can be inferred from the structures of related phenylethanolamine compounds.
The structure of this compound features a substituted phenyl ring and a flexible ethanolamine side chain. The phenyl ring is substituted with a bromine atom, a chlorine atom, and an amino group, which influence the electronic distribution and steric properties of the molecule. The ethanolamine side chain contains a chiral center at the carbon atom bearing the hydroxyl group, meaning the compound can exist as different stereoisomers. The conformation of this side chain is crucial for its biological activity and is determined by the torsion angles around the C-C and C-N bonds. The bulky tert-butyl group on the amine is expected to significantly influence the preferred conformation, likely favoring a staggered arrangement to minimize steric hindrance.
Polymorphism and Solid-State Characteristics of this compound
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical science as different polymorphs can exhibit varying physical properties. aipla.orgderpharmachemica.comjpionline.org For active pharmaceutical ingredients (APIs) like this compound, different polymorphic forms could impact properties such as solubility, melting point, and stability. jst.go.jpgoogle.com
There is currently a lack of published studies specifically investigating the polymorphism of this compound. However, it is known that hydrochloride salts of pharmaceutical compounds frequently exhibit polymorphism. derpharmachemica.comkoreascience.kr The solid-state properties of such compounds are typically investigated using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). jst.go.jpnih.govarkalabs.ineurofins.comscielo.br
X-ray Powder Diffraction (XRPD) would be used to identify different crystalline forms by their unique diffraction patterns.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. arkalabs.inmdpi.comresearchgate.net A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The presence of multiple melting peaks at different temperatures could indicate the existence of different polymorphs.
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. google.comjst.go.jp For a hydrochloride salt, TGA can reveal information about thermal stability and decomposition, including the loss of hydrogen chloride upon heating. nih.gov
While specific data for this compound is not available, a hypothetical DSC thermogram for a crystalline solid would show a sharp endothermic peak at its melting point. The stability of the compound is noted as being stable under normal conditions, with the potential for the formation of toxic gases during heating or in case of fire. nih.gov
Computational Chemistry Approaches to this compound Structure
Computational chemistry provides powerful tools for investigating the structure, conformation, and properties of molecules like this compound, especially when experimental data is limited.
Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound, either in a solvent or interacting with a biological target, could provide insights into its dynamic behavior. Such simulations can reveal how the molecule flexes and changes its conformation in different environments. A study investigating the interaction of Bromchlorbuterol-HCl with human serum albumin (HSA) employed molecular docking, a related computational technique, to predict the binding mode. researchgate.netresearchgate.net The study indicated that the binding of Bromchlorbuterol-HCl to HSA is a spontaneous process driven by enthalpy and entropy changes, with hydrophobic interactions and hydrogen bonds playing a key role. researchgate.net
The following table summarizes the thermodynamic parameters and binding forces from the molecular docking study of Bromchlorbuterol-HCl with HSA.
| Thermodynamic Parameter | Value at 292.15 K | Value at 302.15 K | Value at 312.15 K |
| Binding Constant (K_a) (L mol⁻¹) x 10⁴ | 8.84 | 4.31 | 2.16 |
| Number of Binding Sites (n) | ≈ 1 | ≈ 1 | ≈ 1 |
| Change in Enthalpy (ΔH) (kJ mol⁻¹) | -49.03 | ||
| Change in Entropy (ΔS) (J mol⁻¹ K⁻¹) | -56.99 | ||
| Change in Gibbs Free Energy (ΔG) (kJ mol⁻¹) | -27.54 | -26.97 | -26.40 |
| Primary Binding Forces | Hydrophobic interactions, Hydrogen bonds | ||
| Data derived from a study on the interaction of Bromchlorbuterol-HCl with Human Serum Albumin. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net A QSAR study for this compound and its analogues would involve compiling a dataset of similar molecules with their measured β-adrenergic receptor agonist activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.
A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that correlates the descriptors with the biological activity. Such a model could predict the activity of new, unsynthesized analogues and provide insights into the structural features that are important for activity. For β-agonists, important structural features often include the nature and position of substituents on the phenyl ring and the stereochemistry of the ethanolamine side chain. jst.go.jpmdpi.comnih.gov
Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of Bromchlorbuterol analogues.
| Compound | Aromatic Substitution | Side Chain Stereochemistry | logP | Molecular Weight | pEC₅₀ |
| Bromchlorbuterol | 3-Br, 5-Cl, 4-NH₂ | R/S | 4.08 | 358.10 | 7.5 |
| Analogue 1 | 3,5-diCl, 4-NH₂ | R | 3.5 | 313.63 | 7.2 |
| Analogue 2 | 3-Br, 4-NH₂ | S | 3.8 | 303.64 | 6.8 |
| Analogue 3 | 3-Cl, 4-OH | R/S | 2.9 | 237.69 | 6.5 |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Molecular Mechanism of Action and Receptor Interactions of Bromchlorbuterol Hydrochloride
Elucidation of Beta-Adrenergic Receptor Binding Affinity of Bromchlorbuterol Hydrochloride
The initial and most critical step in the action of this compound is its binding to beta-adrenergic receptors. The affinity with which it binds determines its potency and selectivity.
Ligand-Receptor Binding Assays for this compound
Ligand-receptor binding assays are fundamental in quantifying the interaction between a compound and its target receptor. mdpi.complos.org These assays, often using radiolabeled ligands, determine key parameters such as the dissociation constant (K_d), inhibition constant (K_i), and the concentration of a ligand required to inhibit 50% of specific binding (IC50). nih.govnih.gov
Specific binding affinity data for this compound is not extensively available in peer-reviewed literature. However, data from its close structural analog, Clenbuterol (B1669167), provides valuable insight into its expected binding characteristics at the beta-2 adrenergic receptor (β2AR). Studies have utilized competitive binding assays, often displacing a radiolabeled antagonist like [³H]dihydroalprenolol, to determine these values. bindingdb.org Research on porcine adipocytes estimated the dissociation constant (K_d) for Clenbuterol to be in the range of 100 to 200 nM. nih.gov Other studies have reported K_d values of 36 nM and 37 nM at the bovine β2AR. bindingdb.org These findings suggest that Clenbuterol, and by extension Bromchlorbuterol, possesses a high affinity for the beta-adrenoceptor. nih.gov
Table 1: Binding Affinity of Clenbuterol (Bromchlorbuterol Analog) at Beta-2 Adrenergic Receptors This table presents data for Clenbuterol as a proxy for this compound due to the lack of specific data for the latter.
| Ligand | Receptor/Tissue Source | Binding Parameter | Value (nM) | Reference |
| Clenbuterol | Porcine Adipocyte β-AR | K_d | 100 - 200 | nih.gov |
| Clenbuterol | Bovine β2-AR | K_d | 37 | bindingdb.org |
| Clenbuterol | Bovine β2-AR | K_d | 36 | bindingdb.org |
Conformational Changes Induced by this compound Binding
The binding of an agonist like this compound to a beta-adrenergic receptor is not a simple lock-and-key interaction; it induces a series of dynamic conformational changes within the receptor's structure. These changes are essential for transmitting the signal across the cell membrane. pnas.orgnih.gov Upon agonist binding, key transmembrane (TM) helices of the receptor rearrange. Specifically, studies on the β2AR have shown that agonist activation involves the outward movement of the cytoplasmic ends of TM6 and TM5, along with rearrangements in TM3 and TM7. nih.govembopress.orgnih.gov This movement alters the conformation of the intracellular loops of the receptor, creating a high-affinity binding site for its cognate G protein. pnas.orgpnas.org Fluorescence spectroscopy studies have demonstrated that agonist binding exposes specific cysteine residues on TM3 and TM6 to a more polar environment, directly reporting on this conformational shift. embopress.orgnih.gov This agonist-induced active state is the crucial link between ligand binding and G protein activation. embopress.org
Downstream Signaling Pathway Modulation by this compound
Following receptor binding and conformational change, this compound modulates a cascade of downstream signaling pathways inside the cell.
G Protein-Coupled Receptor (GPCR) Activation Mechanisms
Beta-adrenergic receptors are canonical GPCRs that couple primarily to the stimulatory G protein, Gs. pharmgkb.orgmdpi.com The activation of a GPCR is an allosteric process that links agonist binding to G protein recruitment. nih.gov When Bromchlorbuterol binds to the receptor and stabilizes its active conformation, it facilitates the docking of the heterotrimeric Gs protein. nih.govpnas.org This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). pharmgkb.org The binding of GTP to Gαs induces its dissociation from both the receptor and the Gβγ subunit complex, allowing the now-active Gαs-GTP to interact with its downstream effectors. pharmgkb.org
Adenylate Cyclase and cAMP Pathway Modulation
The primary effector for the activated Gαs subunit is the enzyme adenylyl cyclase (AC). innoprot.comahajournals.org Gαs directly binds to and activates AC, which then catalyzes the synthesis of the second messenger cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) from ATP. pharmgkb.orgpnas.org This leads to a rapid increase in the intracellular concentration of cAMP. pnas.orgscience.gov The elevation of cAMP is a central event in beta-adrenergic signaling. nih.gov The signal is propagated as cAMP proceeds to activate its main effector, Protein Kinase A (PKA). pharmgkb.orgnih.gov The magnitude and duration of the cAMP signal are tightly regulated, not only by its synthesis via AC but also by its degradation through enzymes called phosphodiesterases (PDEs). pharmgkb.org
Other Intracellular Signaling Cascades Influenced by this compound
Beyond the canonical Gs-AC-cAMP pathway, beta-adrenergic agonists can influence other intracellular signaling cascades. A significant alternative pathway involves the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). nih.govmdpi.com Activation of the MAPK/ERK pathway by beta-agonists can occur through several mechanisms. It can be a downstream consequence of PKA activation or occur via G protein-independent pathways mediated by β-arrestins. pharmgkb.orgnih.gov Following prolonged or high-concentration agonist stimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the binding of β-arrestin. pharmgkb.orgmdpi.com β-arrestin can act as a scaffold protein, recruiting other signaling molecules, such as the kinase c-Src, which in turn initiates the MAPK cascade. pharmgkb.orgplos.orgresearchgate.net This β-arrestin-mediated signaling can have different kinetics and lead to distinct cellular outcomes compared to the Gs-mediated pathway. nih.gov
Interactions of this compound with Carrier Proteins
Studies have been conducted to elucidate the binding mechanism of this compound with Human Serum Albumin (HSA). researchgate.netresearchgate.net Research indicates that this compound binds to HSA to form a complex, with the binding process being spontaneous. researchgate.net The interaction involves a single binding site on the HSA molecule.
Thermodynamic analysis of the binding process between this compound and HSA has revealed that hydrogen bonds and van der Waals forces are the primary intermolecular forces driving the formation of the complex. researchgate.net The binding constants (K a ) and Stern-Volmer quenching constants (K SV ) have been determined at different temperatures to characterize the stability of the complex. The results show that the binding constants decrease as the temperature increases, suggesting that the complex becomes less stable at higher temperatures. d-nb.info
Table 1: Binding and Quenching Constants for Bromchlorbuterol-HSA Interaction at Different Temperatures
| Parameter | 292.15 K | 302.15 K | 312.15 K |
|---|---|---|---|
| Stern-Volmer Quenching Constant (KSV) (L·mol-1) | 1.54 x 104 | 1.29 x 104 | 1.07 x 104 |
| Binding Constant (Ka) (L·mol-1) | 1.16 x 104 | 0.62 x 104 | 0.38 x 104 |
| Number of Binding Sites (n) | ~1 | ~1 | ~1 |
This table summarizes the key binding parameters for the interaction between this compound and Human Serum Albumin (HSA) at physiological pH. The data is derived from fluorescence quenching studies. researchgate.netresearchgate.net
Spectroscopic methods are invaluable for investigating the interactions between drugs and proteins. researchgate.netscirp.org Fluorescence quenching, in particular, is a widely used technique to study binding affinities, mechanisms, and conformational changes. nih.govub.eduresearchgate.net
Fluorescence Quenching: The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is quenched upon the addition of this compound. researchgate.netscirp.org Analysis using the Stern-Volmer equation indicates a static quenching mechanism, which means that a non-fluorescent ground-state complex is formed between the drug and the protein. d-nb.infonih.gov This is further supported by UV-vis absorption spectroscopy, which shows changes in the absorption spectrum of HSA upon binding with this compound, a characteristic of static quenching. researchgate.netnih.gov The binding distance between the tryptophan donor in HSA and the this compound acceptor was calculated based on Förster's theory of non-radiative energy transfer. nih.gov
Circular Dichroism (CD): Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins upon ligand binding. diamond.ac.ukphotophysics.commedwinpublishers.com Studies on the Bromchlorbuterol-HSA complex show that the binding induces conformational changes in the protein. researchgate.net Specifically, a decrease in the α-helical content of HSA is observed upon interaction with this compound, indicating a slight unfolding of the protein's secondary structure. scirp.orgmedwinpublishers.com
To visualize the interaction at a molecular level, computational modeling and molecular docking techniques are employed. nih.govnih.govscienceeurope.org These methods predict the preferred binding orientation of a ligand to its protein target and characterize the intermolecular forces involved.
Molecular docking studies have successfully modeled the complex between this compound and HSA. researchgate.net The results from these computational simulations corroborate the experimental findings, suggesting that the binding is primarily driven by hydrogen bonds and hydrophobic interactions. chemrevlett.com The models indicate that this compound binds within a specific pocket of the HSA molecule, with the binding site likely located in subdomain IIA, also known as Sudlow's site I. researchgate.netchemrevlett.commeddocsonline.org This site is a common binding location for many drugs. meddocsonline.org The computational analysis identifies the specific amino acid residues within the binding pocket that interact with the this compound molecule. chemrevlett.com
Comparative Analysis of this compound Mechanism with Related Beta-Agonists
This compound is classified as a β-adrenergic agonist. medchemexpress.comglpbio.commedchemexpress.com Its mechanism of action is therefore related to the stimulation of β-adrenergic receptors, which are G-protein-coupled receptors found on the surface of various cells, including those in the airways. nih.govmdpi.com The therapeutic action of β-agonists in pulmonary conditions stems from their ability to relax airway smooth muscle. mdpi.commedchemexpress.eu
The general mechanism for β2-adrenergic agonists involves binding to the β2-adrenergic receptor, which triggers a conformational change in the receptor. This activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. mdpi.commdpi.com Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. mdpi.com
Other β-agonists, such as Albuterol, Clenbuterol, and Ractopamine, operate through this same fundamental pathway. mdpi.comnih.govresearchgate.net
Albuterol (Salbutamol): A widely used selective β2-agonist for treating asthma and COPD, it primarily functions by inducing bronchodilation through the cAMP-PKA pathway. medchemexpress.comnih.gov
Clenbuterol: This compound also acts as a β2-agonist and has been studied for its potential as a bronchodilator. researchgate.net
Ractopamine: While used in veterinary applications, it is also a β-adrenergic agonist that stimulates lipolysis and protein synthesis through the activation of β-receptors and the subsequent adenylyl cyclase pathway. mdpi.com
While the core mechanism is conserved, differences among β-agonists can arise from variations in receptor selectivity (e.g., β1 vs. β2 vs. β3), binding affinity, and the duration of action. The specific molecular interactions within the receptor's binding pocket, dictated by the unique chemical structure of each agonist, determine these properties. Like other β-agonists, Bromchlorbuterol's activity is dependent on its ability to effectively bind to and activate β-adrenergic receptors, initiating the signaling cascade that leads to a physiological response. medchemexpress.comnih.gov
Metabolism and Biotransformation Pathways of Bromchlorbuterol Hydrochloride
In Vitro Metabolic Studies of Bromchlorbuterol Hydrochloride
In vitro metabolic studies are fundamental for investigating the biotransformation of a drug candidate outside of a living organism. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes. bioivt.comnih.gov
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. nih.govgpnotebook.com Studies on structurally similar β-agonists, such as brombuterol (B1226356) and clenbuterol (B1669167), provide a model for the expected microsomal metabolism of Bromchlorbuterol. For instance, research on bromobuterol using swine hepatic microsomes demonstrated that the compound was extensively metabolized into a single, more polar metabolite. sigmaaldrich.com This suggests that Bromchlorbuterol likely undergoes significant oxidative metabolism when incubated with liver microsomes.
The standard procedure for such an assay involves incubating the compound with liver microsomes in the presence of necessary cofactors, particularly the NADPH regenerating system, which provides the reducing equivalents needed for CYP450 enzyme function. uomus.edu.iqevotec.com The reaction is typically stopped at various time points, and the mixture is analyzed to measure the disappearance of the parent compound and the formation of metabolites. semanticscholar.orgeurofinsdiscovery.com
Below is a table outlining typical parameters for an in vitro microsomal metabolism study.
| Parameter | Description | Typical Value/Condition |
| Enzyme Source | Pooled liver microsomes from a relevant species (e.g., human, rat, pig). bioivt.com | 0.5 - 1.0 mg/mL protein concentration. semanticscholar.org |
| Substrate | This compound dissolved in a suitable solvent. | 1 µM final concentration. evotec.com |
| Cofactor | NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase). uomus.edu.iq | 1 mM NADPH. evotec.com |
| Buffer System | Phosphate (B84403) or Tris-HCl buffer to maintain physiological pH. semanticscholar.org | pH 7.4. semanticscholar.org |
| Incubation | Performed in a shaking water bath at physiological temperature. | 37°C for 0 to 180 minutes. nih.gov |
| Reaction Stop | Addition of a cold organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins and halt enzymatic activity. researchgate.net | Ice-cold acetonitrile. |
| Analysis | Quantification of the remaining parent compound by LC-MS/MS. eurofinsdiscovery.com | Liquid Chromatography-Tandem Mass Spectrometry. |
The biotransformation of Bromchlorbuterol is expected to be catalyzed by specific enzyme families.
Phase I Reactions (Functionalization): These reactions introduce or expose functional groups (e.g., -OH, -NH2) on the parent molecule, generally increasing its polarity. nih.gov The Cytochrome P450 (CYP450) superfamily of enzymes is the most important catalyst for these oxidative reactions. uomus.edu.iq While specific isoforms responsible for Bromchlorbuterol metabolism have not been detailed, studies on other xenobiotics show that major human liver isoforms include CYP3A4, CYP2D6, CYP2C9, and CYP2C19. nih.gov Potential oxidative reactions for Bromchlorbuterol could include hydroxylation of the aromatic ring or N-dealkylation of the tert-butyl group.
Phase II Reactions (Conjugation): Following Phase I, the modified compound or the parent drug itself can undergo Phase II reactions, where an endogenous molecule is attached to the drug, significantly increasing its water solubility for excretion. slideshare.net Analysis of urine for β-agonists often requires an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase, which indicates that glucuronide and sulfate (B86663) conjugation are major metabolic pathways for this class of compounds. researchgate.net Therefore, the hydroxyl and amino groups of Bromchlorbuterol or its Phase I metabolites are likely sites for glucuronidation or sulfation.
Identification of this compound Metabolites
Identifying the structures of metabolites is crucial for a complete understanding of a drug's biotransformation. This process involves separating the metabolites from the parent drug and then using spectrometric techniques for structural elucidation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used to separate metabolites from a complex biological matrix. mpg.de These methods separate compounds based on their physicochemical properties, such as polarity, as they interact with the stationary phase (column) and mobile phase. um.edu.mt Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile or methanol (B129727) and an aqueous buffer), is commonly employed for this purpose. nih.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the parent drug and its various metabolites, which may have a wide range of polarities. um.edu.mtresearchgate.net
The following table summarizes a typical chromatographic setup for metabolite separation.
| Parameter | Description | Typical Condition |
| Chromatography System | UHPLC or HPLC system. nih.gov | Agilent 1260 Infinity Series® II or similar. um.edu.mt |
| Stationary Phase (Column) | Reversed-phase column. | Kinetex® C18 or Microsorb C18 (250 × 4.6 mm, 5 µm). um.edu.mtnih.gov |
| Mobile Phase | A mixture of organic solvent and an aqueous buffer. | A: Water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer. B: Acetonitrile or Methanol with 0.1% formic acid. researchgate.net |
| Elution Mode | Gradient elution to resolve compounds with different polarities. | Linear gradient from 5% to 95% B over several minutes. |
| Flow Rate | Rate at which the mobile phase passes through the column. | 0.5 - 1.2 mL/min. nih.gov |
| Detection | Coupled to a mass spectrometer for identification. | Tandem Mass Spectrometer (MS/MS). researchgate.net |
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the definitive tool for characterizing metabolite structures. sigmaaldrich.com After chromatographic separation, the eluent is introduced into the mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent drug and its metabolites.
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In this technique, a specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides structural information, allowing researchers to pinpoint the site of metabolic modification (e.g., the location of an added hydroxyl group). researchgate.net By comparing the fragmentation patterns of metabolites to that of the parent compound, the exact structural changes can be deduced.
Theoretical Metabolic Pathways and Predictive Modeling for this compound
Based on the chemical structure of Bromchlorbuterol and the known metabolic pathways for similar phenylethanolamine derivatives, a theoretical metabolic map can be constructed. nih.govscirp.org Phase I reactions likely involve the CYP450 system, while Phase II involves conjugation enzymes.
N-Dealkylation: Removal of the tert-butyl group to form a primary amine.
Oxidative Deamination: The primary amine resulting from N-dealkylation could be further oxidized by monoamine oxidase (MAO). researchgate.net
Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Benzylic Hydroxylation: Oxidation of the carbon atom attached to the aromatic ring.
Glucuronidation/Sulfation: Conjugation at the hydroxyl or amino groups to form highly water-soluble metabolites for excretion. researchgate.net
Predictive modeling, including molecular docking, can be used to theorize the interaction between Bromchlorbuterol and the active sites of specific drug-metabolizing enzymes like CYP450 isoforms. scirp.org These computational techniques help predict which enzymes are most likely to metabolize the compound and what the resulting metabolites might be, guiding further in vitro and in vivo experimental studies.
The table below summarizes the potential biotransformation reactions for this compound.
| Phase | Reaction Type | Potential Outcome |
| Phase I | N-Dealkylation | Removal of the tert-butyl group. |
| Phase I | Aromatic Hydroxylation | Addition of a -OH group to the phenyl ring. |
| Phase I | Oxidative Deamination | Conversion of the amino group to a carboxylic acid (following N-dealkylation). researchgate.net |
| Phase II | Glucuronidation | Attachment of glucuronic acid to hydroxyl or amino groups. researchgate.net |
| Phase II | Sulfation | Attachment of a sulfate group to hydroxyl or amino groups. researchgate.net |
Comparative Metabolism of this compound with Structurally Similar Compounds
The biotransformation of this compound, a halogenated β-adrenergic agonist, can be understood by examining the metabolic pathways of structurally analogous compounds. Direct and extensive metabolic studies on this compound are not widely available in published literature. However, its chemical structure—featuring a substituted phenylaminoethanol core with both a bromine and a chlorine atom on the aromatic ring—is highly similar to other well-researched β-agonists, such as Clenbuterol and Brombuterol. This allows for a comparative analysis to infer its likely metabolic fate.
β-agonists with halogenated aromatic rings, like Bromchlorbuterol, are generally metabolized through oxidative and conjugative pathways and tend to have longer plasma half-lives. nih.gov This contrasts with β-agonists that have hydroxylated aromatic rings, which are typically metabolized more rapidly, primarily through conjugation. nih.govoup.com
Metabolism of Clenbuterol
Clenbuterol, which contains two chlorine atoms on its aromatic ring, is the most extensively studied analog. Its metabolism has been investigated in various species, including rats and cattle. nih.govcapes.gov.br The primary metabolic pathways identified for Clenbuterol are:
N-Oxidation: A major metabolic route for Clenbuterol involves the oxidation of the primary aromatic amine group. nih.govacs.org This leads to the formation of clenbuterol hydroxylamine, which is a major metabolite, and can be further oxidized to 4-nitroclenbuterol. nih.govacs.org This pathway has been identified as significant in rats. nih.govacs.org
N-Dealkylation: Metabolism can also occur at the secondary amine through the removal of the tert-butyl group. nih.gov
Conjugation: The primary amine group can undergo conjugation, particularly with sulfates, to form metabolites like clenbuterol sulfamate (B1201201). nih.gov Glucuronide conjugation has also been observed, though the extent can vary significantly between species. taylorandfrancis.comresearchgate.net
Studies in rats have shown that 4-N-hydroxylamine is a major metabolite found in urine, while clenbuterol sulfamate is a significant metabolite in feces. nih.gov
Metabolism of Brombuterol
Brombuterol is another close structural analog, differing from Clenbuterol by having two bromine atoms instead of two chlorine atoms on the phenyl ring. Research on the in vitro metabolism of Brombuterol using pig liver microsomes revealed that, like Clenbuterol, it was extensively metabolized into a single primary polar metabolite. sigmaaldrich.comsemanticscholar.org This suggests a shared and dominant metabolic pathway, likely N-oxidation, given the structural similarities.
Metabolism of Salbutamol (Albuterol)
For contrast, Salbutamol, which has a hydroxylated aromatic ring, follows a different primary metabolic path. It is readily metabolized, mainly through conjugation pathways. nih.govoup.com This typically involves sulfation of the phenolic hydroxyl group. This difference in metabolic processing contributes to the longer persistence of halogenated β-agonists like Clenbuterol in tissues compared to Salbutamol. nih.gov
Based on this comparative evidence, this compound is predicted to follow metabolic pathways similar to those of Clenbuterol and Brombuterol. The presence of the halogenated ring makes it resistant to the rapid conjugation seen with compounds like Salbutamol. oup.com Therefore, its biotransformation is expected to be dominated by N-oxidation of the aromatic amino group and potential N-dealkylation of the side chain.
Data Table: Comparative Metabolic Pathways of Bromchlorbuterol Analogs
| Feature | Clenbuterol | Brombuterol | Salbutamol |
| Aromatic Ring Substituents | 3,5-dichloro | 3,5-dibromo | 3-hydroxymethyl, 4-hydroxy |
| Primary Metabolic Pathways | N-Oxidation, N-Dealkylation, Conjugation (Sulfation, Glucuronidation) capes.gov.brnih.govtaylorandfrancis.com | N-Oxidation (inferred from comparative studies) sigmaaldrich.comsemanticscholar.org | Conjugation (primarily Sulfation) nih.govnih.gov |
| Major Metabolites | 4-N-Hydroxylamine clenbuterol, 4-Nitroclenbuterol, Clenbuterol sulfamate nih.govnih.gov | A single major polar metabolite (unspecified) sigmaaldrich.comsemanticscholar.org | Salbutamol-4'-O-sulfate |
| Metabolic Resistance | High; designed to resist rapid degradation oup.com | High (inferred) | Low; rapidly metabolized nih.gov |
Advanced Analytical Methodologies for Bromchlorbuterol Hydrochloride Detection and Quantification
Chromatographic Techniques for Bromchlorbuterol Hydrochloride Analysis
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. For a molecule like this compound, various chromatographic approaches can be employed, each with distinct advantages in terms of sensitivity, resolution, and speed. The choice of technique often depends on the sample matrix, the required limit of detection, and the specific analytical goal, such as routine screening or confirmation analysis. ajpaonline.comglobalresearchonline.net
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds like this compound. sigmaaldrich.com Method development in HPLC involves the systematic optimization of several parameters to achieve the desired separation with good resolution, peak shape, and a reasonable analysis time. globalresearchonline.netamazonaws.com
Key factors in HPLC method development include the selection of the stationary phase (column), the mobile phase composition, flow rate, and the detector. globalresearchonline.net For compounds similar in structure to this compound, such as other β2-adrenergic agonists, reversed-phase HPLC is a common approach. nih.govijsr.net This involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govijsr.netnih.gov The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds. Adjusting the pH with buffers like phosphate (B84403) or acetate (B1210297) is a standard practice. nih.govchromatographyonline.com
Detection is commonly performed using an ultraviolet (UV) detector, as aromatic compounds like this compound absorb UV light. globalresearchonline.netijsr.net The selection of the optimal wavelength is crucial for achieving high sensitivity.
Table 1: Illustrative HPLC Parameters for Analysis of Related β-Agonists This table presents typical starting conditions for developing an HPLC method for this compound, based on methods for structurally similar compounds.
| Parameter | Typical Conditions | Reference(s) |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | nih.govijsr.netchromatographyonline.com |
| Elution Mode | Isocratic or Gradient | nih.govchromatographyonline.com |
| Flow Rate | 1.0 - 1.5 mL/min | nih.govnih.gov |
| Detection | UV-Vis or Photodiode Array (PDA) at ~245-270 nm | nih.govnih.govnih.gov |
| Column Temperature | Ambient to 40°C | nih.govchromatographyonline.com |
Gas Chromatography (GC) for this compound
Gas Chromatography (GC) is another powerful separation technique suitable for volatile or semi-volatile compounds. ajpaonline.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. ajpaonline.comnih.gov This process involves chemically modifying the analyte, for instance, by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to make it amenable to GC analysis. nih.gov
The separation in GC occurs in a capillary column coated with a stationary phase. The choice of the column (e.g., HP-5MS) depends on the polarity of the derivatized analyte. unb.br The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. unb.br Helium is commonly used as the inert carrier gas. unb.br
GC is often coupled with a mass spectrometer (GC-MS), which acts as a highly specific and sensitive detector, providing structural information that confirms the identity of the analyte. nih.govunb.brnih.gov
Table 2: Typical GC-MS Parameters for Analysis of Related β-Agonists This table outlines common parameters for a GC-MS method, which would require a derivatization step for this compound.
| Parameter | Typical Conditions | Reference(s) |
|---|---|---|
| Derivatization Agent | Silylating agents (e.g., MSTFA) | nih.gov |
| Column | Capillary column (e.g., HP-5MS, 25 m x 0.20 mm) | unb.br |
| Carrier Gas | Helium at a constant flow rate | unb.br |
| Injector Temperature | 280 °C | unb.br |
| Oven Program | Temperature gradient (e.g., initial 200°C, ramp to 300°C) | unb.br |
| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode | unb.br |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS) for this compound
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC achieves much higher separation efficiency, resolution, and significantly shorter analysis times. vscht.cznih.gov The higher backpressure generated requires specialized pumping systems capable of operating at up to 15,000 psi. vscht.cz
When coupled with tandem mass spectrometry (MS/MS), UHPLC becomes an exceptionally powerful tool for trace-level quantification in complex matrices like biological fluids. nih.govmdpi.com The mass spectrometer provides high selectivity and sensitivity by isolating a specific precursor ion of the analyte and then fragmenting it to produce characteristic product ions. chromatographyonline.com This technique, known as Multiple Reaction Monitoring (MRM), allows for highly confident identification and quantification, even in the presence of co-eluting matrix components. researchgate.net The development of a UHPLC-MS/MS method offers superior speed and sensitivity compared to conventional HPLC or GC methods. nih.govmdpi.com
Table 3: Representative UHPLC-MS/MS Parameters for Trace Analysis This table provides an example of parameters for a highly sensitive UHPLC-MS/MS method suitable for detecting this compound in complex samples.
| Parameter | Typical Conditions | Reference(s) |
|---|---|---|
| UHPLC Column | Sub-2 µm particle size (e.g., C18, 50 mm x 2.1 mm) | chromatographyonline.comnih.gov |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer with additives (e.g., formic acid, ammonium (B1175870) formate) | chromatographyonline.com |
| Elution Mode | Fast gradient | chromatographyonline.com |
| Flow Rate | 0.3 - 0.5 mL/min | chromatographyonline.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode | chromatographyonline.com |
| MS Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | nih.govmdpi.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
Chiral Chromatography for Enantiomeric Purity of this compound
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, regulatory agencies require their separation and individual evaluation. mdpi.com Chiral chromatography is the primary technique used for separating enantiomers. csfarmacie.czphenomenex.com
This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. wikipedia.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of various pharmaceutical compounds, including beta-agonists. nih.govamericanpharmaceuticalreview.comnih.gov The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase, which can be a normal-phase solvent (e.g., hexane/isopropanol) or a reversed-phase solvent system. phenomenex.comnih.gov
Table 4: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation This table lists CSPs that are candidates for developing a method to determine the enantiomeric purity of this compound.
| CSP Type | Example Commercial Columns | Principle of Separation | Reference(s) |
|---|---|---|---|
| Polysaccharide-based | Chiralpak AD, Chiralcel OD | Hydrogen bonding, dipole-dipole, and π-π interactions with the chiral polymer backbone. | nih.govamericanpharmaceuticalreview.comnih.gov |
| Macrocyclic Antibiotic | Chirobiotic V | Inclusion complexation, hydrogen bonding, and ionic interactions within the macrocyclic structure. | csfarmacie.cznih.gov |
| Cyclodextrin-based | Cyclobond | Inclusion of the analyte's hydrophobic portion into the cyclodextrin (B1172386) cavity. | csfarmacie.czwikipedia.org |
| Pirkle-type (Brush type) | (R,R)-Whelk-O1 | π-π interactions, hydrogen bonding, and dipole stacking. | wikipedia.orgnih.gov |
Sample Preparation and Extraction Techniques for this compound
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, especially when dealing with complex biological or environmental samples. The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.govunich.it
Solid Phase Extraction (SPE) Methods for this compound
Solid Phase Extraction (SPE) is a widely used and versatile technique for sample cleanup and concentration. libretexts.orgnih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. nih.govsigmaaldrich.com
The selection of the SPE sorbent is based on the physicochemical properties of the analyte and the sample matrix. For a compound like this compound in an aqueous matrix, several retention mechanisms can be exploited:
Reversed-Phase SPE: Uses a nonpolar sorbent (e.g., C18, polymeric) to retain nonpolar to moderately polar compounds from a polar matrix. sigmaaldrich.comfishersci.ca
Ion-Exchange SPE: Uses a charged sorbent to retain analytes with an opposite charge. For Bromchlorbuterol, which is a basic compound, a cation-exchange sorbent can be very effective. sigmaaldrich.comnih.gov
Mixed-Mode SPE: Combines two retention mechanisms (e.g., reversed-phase and ion-exchange) on a single sorbent, offering enhanced selectivity for analyte extraction. fishersci.canih.gov
The SPE process generally consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. sigmaaldrich.com
Table 5: Solid Phase Extraction (SPE) Strategies for this compound This table outlines potential SPE protocols for extracting this compound from a complex aqueous sample.
| SPE Mode | Sorbent Type | Conditioning Solvent | Wash Solvent | Elution Solvent | Reference(s) |
|---|---|---|---|---|---|
| Reversed-Phase | Polymeric (e.g., Oasis HLB) or C18 | Methanol, followed by Water | Water or weak aqueous buffer | Methanol or Acetonitrile | nih.govsigmaaldrich.comfishersci.ca |
| Strong Cation Exchange (SCX) | Silica-based SCX | Methanol, followed by buffer (e.g., pH 6) | Buffer, followed by Methanol | Methanolic solution with a base (e.g., ammonia) | sigmaaldrich.comnih.gov |
| Mixed-Mode (Reversed-Phase & SCX) | Polymer-based with cation exchange functionality | Methanol, followed by Water | Acidic buffer, followed by Methanol | Ammoniated Methanol | fishersci.canih.gov |
Liquid-Liquid Extraction (LLE) Optimization for this compound
Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to isolate analytes like this compound from complex sample matrices. The efficiency of LLE hinges on the principle of partitioning, where the target analyte distributes itself between two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent. chromatographyonline.com Optimization of this process is critical to ensure maximum recovery and purity of the analyte prior to instrumental analysis.
Several key parameters must be systematically optimized to enhance the extraction of this compound:
Solvent Selection: The choice of the organic solvent is paramount and is guided by the physicochemical properties of Bromchlorbuterol, particularly its polarity and LogP(D) value. chromatographyonline.com The ideal solvent should have a high affinity for the analyte while being immiscible with the sample matrix. For related β-agonists, solvents and solvent mixtures such as ethyl acetate-isopropanol have been utilized. zjyfyxzz.com The goal is to match the polarity of the analyte with the extraction solvent to maximize partitioning into the organic phase. chromatographyonline.com
pH Adjustment: Bromchlorbuterol, like other phenylethanolamine compounds, is an ionizable molecule. Its partitioning behavior is therefore highly dependent on the pH of the aqueous sample. To achieve optimal extraction into an organic solvent, the pH of the sample should be adjusted to a level where the analyte is in its neutral, un-ionized form. chromatographyonline.com For basic compounds like β-agonists, this typically involves adjusting the sample pH to be at least two units above the analyte's pKa. This suppresses its protonation, making it more hydrophobic and readily extractable into the organic phase. chromatographyonline.com
Salting-Out Effect: The recovery of moderately polar analytes from aqueous solutions can be significantly improved by adding a high concentration of an inert salt, such as sodium chloride or sodium sulfate (B86663), to the aqueous phase. chromatographyonline.comelementlabsolutions.com This process, known as the "salting-out" effect, decreases the solubility of the analyte in the aqueous phase by increasing its activity coefficient, thereby promoting its transfer into the organic solvent. chromatographyonline.com
Phase Ratio and Extraction Time: The ratio of the volume of the organic solvent to the aqueous sample is another critical factor. A higher solvent-to-sample ratio can increase extraction efficiency, with a ratio of 7:1 sometimes considered a generic optimum, though the ideal value depends on the analyte's partition coefficient. chromatographyonline.comelementlabsolutions.com Additionally, adequate mixing time and vigor (e.g., vortexing, shaking) are necessary to ensure that equilibrium is reached and the analyte has fully partitioned between the two phases. chromatographyonline.com
Back Extraction: For enhanced selectivity, a back-extraction step can be employed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase where the pH is manipulated to make the analyte charged (hydrophilic). chromatographyonline.com This step effectively removes neutral, interfering compounds that were co-extracted, leaving them behind in the organic solvent and providing a cleaner sample for analysis. chromatographyonline.com
The systematic optimization of these parameters is crucial for developing a robust and efficient LLE protocol for this compound, ensuring high recovery and minimizing matrix interferences. researchgate.net
Microextraction Techniques for this compound (e.g., Solid Phase Microextraction)
In recent years, microextraction techniques have gained prominence as greener and more efficient alternatives to traditional LLE. These methods are characterized by the miniaturization of the extraction process, significantly reducing solvent consumption and sample volume requirements. frontiersin.orgijrpc.com For the analysis of this compound and its analogues, techniques like Solid Phase Microextraction (SPME) are particularly relevant.
Solid Phase Microextraction (SPME):
SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. mdpi.com The analytes partition from the sample matrix onto the fiber coating. mdpi.com The fiber is then transferred directly to the injection port of a chromatographic system for thermal desorption and analysis. frontiersin.org
The optimization of SPME for β-agonists like Bromchlorbuterol involves several factors: nih.gov
Fiber Coating: The choice of fiber coating is critical and depends on the polarity of the analyte. For clenbuterol (B1669167), a related β-agonist, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coated fiber has been used effectively. researchgate.net Polyacrylate fibers have also been employed for clenbuterol analysis. nih.gov
Extraction Mode: SPME can be performed in two modes: direct immersion (DI-SPME), where the fiber is placed directly into the liquid sample, or headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. mdpi.comnih.gov HS-SPME is suitable for volatile or semi-volatile compounds and minimizes matrix effects. nih.gov
Extraction Conditions: Parameters such as extraction time, temperature, sample pH, and salt concentration must be optimized to maximize the amount of analyte adsorbed onto the fiber. nih.govresearchgate.netnih.gov Stirring the sample during extraction is also important to facilitate the mass transfer of the analyte to the fiber. nih.gov
Desorption: The conditions for desorbing the analyte from the fiber into the analytical instrument, such as injector temperature and time, also require optimization to ensure a complete and rapid transfer. nih.gov
Other Microextraction Techniques:
Besides SPME, other miniaturized techniques have been applied to the analysis of related compounds and could be adapted for this compound:
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique uses a small piece of porous polypropylene (B1209903) hollow fiber to contain an organic solvent that acts as a supported liquid membrane. ijrpc.com It allows for a three-phase extraction where the analyte is extracted from the aqueous sample into the organic solvent within the fiber's pores, and then back-extracted into a small volume of an acceptor solution inside the fiber's lumen. ijrpc.combohrium.com
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. The mixture is then centrifuged to separate the phases.
These microextraction techniques offer high enrichment factors and excellent sample clean-up, making them suitable for the trace-level detection of this compound in complex biological and environmental matrices. tandfonline.commdpi.com
Spectroscopic and Immunoassay Methods for this compound
UV-Visible Spectrophotometry for this compound
UV-Visible spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. While it is often considered a less specific method compared to mass spectrometry, it can be a simple and cost-effective tool for the quantification of β-agonists, including this compound, particularly in pharmaceutical formulations or as a screening method. oup.comnih.gov
The application of UV-Vis spectrophotometry for β-agonists is based on the presence of a chromophore, typically an aromatic ring, in their molecular structure, which allows them to absorb light in the UV range. The analysis relies on the Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of the analyte in a solution.
For some β-agonists, derivatization or complexation reactions are employed to enhance sensitivity and selectivity. For instance, a method for determining dobutamine (B195870) and hexoprenaline (B194853) involved the formation of chemosensors with the lanthanide Terbium, which could then be measured spectrophotometrically. oup.com Such approaches could potentially be adapted for Bromchlorbuterol.
Key parameters in a UV-Vis spectrophotometric method include:
Wavelength of Maximum Absorbance (λmax): This is the wavelength at which the analyte shows the strongest absorbance, providing the highest sensitivity.
Solvent/Buffer System: The choice of solvent or buffer is important as it can influence the λmax and the stability of the analyte.
Linearity and Range: The concentration range over which the absorbance is directly proportional to the concentration is determined to establish a calibration curve for quantification.
While UV-Vis spectrophotometry is a valuable technique, its use for detecting residues in complex biological matrices like urine or tissue can be challenging due to potential interference from other matrix components that absorb at similar wavelengths. mdpi.com Therefore, it is often coupled with effective sample clean-up procedures or used for samples with relatively high concentrations of the analyte.
Development of Immunoassays for this compound and Analogues
Immunoassays are highly specific and sensitive analytical methods based on the principle of antigen-antibody recognition. nih.govresearchgate.net They are widely used for screening large numbers of samples for β-agonists due to their speed and ease of use. researchgate.netnih.gov The development of an immunoassay for a small molecule like this compound requires several key steps.
Antibody Production: Since small molecules (haptens) like Bromchlorbuterol are not immunogenic on their own, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govnih.gov This hapten-carrier conjugate is then used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies that can specifically recognize the target analyte. nih.govresearchgate.net
Immunoassay Formats: Several immunoassay formats can be developed, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. nih.gov A typical competitive ELISA for a β-agonist involves the following:
Antibodies specific to the β-agonist are immobilized on the surface of a microtiter plate.
The sample (potentially containing the target analyte) is added to the wells along with a known amount of an enzyme-labeled β-agonist (the tracer).
The free analyte in the sample and the enzyme-labeled tracer compete for the limited number of antibody binding sites.
After an incubation period, the plate is washed to remove unbound components.
A substrate is added, which reacts with the enzyme on the bound tracer to produce a measurable signal (e.g., a color change).
The intensity of the signal is inversely proportional to the concentration of the analyte in the sample. A higher concentration of Bromchlorbuterol in the sample results in less binding of the enzyme-labeled tracer and thus a weaker signal. researchgate.net
Other immunoassay formats include:
Lateral Flow Immunoassays (LFIAs): These are rapid, single-use test strips that provide qualitative or semi-quantitative results, making them ideal for on-site screening. nih.govnih.gov
Chemiluminescence Immunoassays (CLIAs): These assays use chemiluminescent labels to generate a light signal, often offering higher sensitivity than colorimetric ELISAs. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS)-based Immunoassays: These advanced methods combine the specificity of immunoassays with the high sensitivity of SERS detection. researchgate.net
The development of these assays provides powerful tools for the rapid screening of Bromchlorbuterol and its analogues in various samples, including animal tissues, urine, and feed. nih.govresearchgate.net
Method Validation and Quality Control (QC) for this compound Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. epa.gov For the analysis of veterinary drug residues like this compound, adherence to strict validation guidelines, such as those from the European Union (e.g., Commission Implementing Regulation (EU) 2021/808), is essential to ensure the reliability and accuracy of the results. nih.govveterinaryworld.orgdiva-portal.org Quality control (QC) involves the routine procedures and checks that are performed to ensure the continued validity of the analytical results. nih.govresearchgate.netiaea.org
Accuracy, Precision, and Linearity in this compound Quantification
Accuracy, precision, and linearity are fundamental performance characteristics that must be evaluated during the validation of any quantitative method for this compound.
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by performing recovery studies on spiked samples. researchgate.net Blank matrix samples are fortified with a known concentration of the analyte at different levels (e.g., low, medium, and high), and the percentage of the analyte recovered by the analytical method is calculated. mdpi.com For β-agonist residue analysis, acceptable recovery rates are often in the range of 70-120%. nih.govnih.gov
Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov
Reproducibility (Inter-assay precision): The precision obtained under different conditions, such as on different days, with different analysts, or on different equipment. nih.gov For β-agonist analysis, RSD values are typically required to be below 15-20%. nih.govnih.gov
Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com To assess linearity, a series of standard solutions of varying concentrations are analyzed. The results are plotted as signal response versus concentration, and a linear regression analysis is performed. The linearity is characterized by the correlation coefficient (R²), which should ideally be very close to 1.0 (e.g., ≥ 0.99). nih.govresearchgate.netmdpi.comnih.gov
The following tables provide examples of typical validation data for the analysis of β-agonists using chromatographic methods, which would be analogous to the requirements for a validated this compound method.
Table 1: Example Validation Data for Linearity of β-Agonist Analysis Data is illustrative and compiled from typical performance of related compound analyses.
| Analyte | Concentration Range (µg/L) | Correlation Coefficient (R²) | Source |
|---|---|---|---|
| Clenbuterol | 1.0 - 50 | > 0.99 | nih.gov |
| Ractopamine | 0.1 - 50 | ≥ 0.9928 | mdpi.com |
| Salbutamol | 0.1 - 5 | 0.9955 - 0.9999 | nih.gov |
| Terbutaline | 1.0 - 50 | > 0.99 | nih.gov |
Table 2: Example Validation Data for Accuracy and Precision of β-Agonist Analysis Data is illustrative and compiled from typical performance of related compound analyses.
| Analyte | Matrix | Average Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|
| Multiple β-agonists | Pork, Beef, Lamb | 61.35 - 115.93 | < 10 | mdpi.com |
| Clenbuterol | Ham | 79.5 - 97.8 | < 11.9 | researchgate.net |
| Ractopamine | Bovine Liver/Meat | 65 - 94 | < 13 | nih.gov |
| Multiple β-agonists | Animal Meat | 70.25 - 117.48 | 0.63 - 14.29 | nih.gov |
| Brombuterol (B1226356) | Various Tissues | 93.2 - 112.0 | 4.1 - 8.2 | nih.gov |
These validation parameters ensure that the analytical method for this compound is reliable, accurate, and fit for the purpose of regulatory monitoring and food safety control.
Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For regulatory monitoring, particularly under European Commission Decision 2002/657/EC, these parameters are often described by the decision limit (CCα) and detection capability (CCβ). CCα is the limit at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty of 1-β.
While specific LOD and LOQ values for this compound are not widely published, a comprehensive study on the analysis of 18 different β-agonists in bovine urine provides relevant data for the closely related compound, referred to as "chlorbrombuterol". This multi-residue method, utilizing Ultra Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), established the CCα and CCβ values, which serve as indicators of the method's detection limits. researchgate.net
| Analyte | Matrix | Method | Decision Limit (CCα) (μg L-1) | Detection Capability (CCβ) (μg L-1) |
|---|---|---|---|---|
| Chlorbrombuterol | Bovine Urine | UPLC-MS/MS | 0.24 - 0.51 (range for 18 β-agonists) | 0.27 - 0.71 (range for 18 β-agonists) |
Matrix Effects and Interferences in this compound Analysis
The analysis of this compound in complex biological and environmental samples is susceptible to matrix effects. Matrix effects are the alteration of analyte ionization, leading to suppression or enhancement of the signal, due to the co-elution of other components from the sample matrix during chromatographic analysis, particularly with mass spectrometry. researchgate.net This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method. researchgate.net
In the context of β-agonist analysis, matrix effects are a primary concern, especially in complex matrices like urine, tissue, and feed. nih.govnih.gov The composition of the matrix, such as the presence of endogenous phospholipids, salts, and metabolites, can interfere with the ionization efficiency of the target analyte in the mass spectrometer's source. researchgate.net Studies have shown that the severity of matrix effects can depend on the analyte's concentration and the specific nature of the sample source. researchgate.net For example, ion suppression for various β-agonists in matrices such as liver, muscle, and urine has been calculated to be under 15% when appropriate cleanup procedures are used. nih.gov
To mitigate these interferences, several strategies are employed:
Effective Sample Preparation: Solid-Phase Extraction (SPE) is a commonly used technique to clean up the sample and remove a significant portion of interfering compounds before analysis. researchgate.netnih.gov
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components is crucial.
Use of Internal Standards: The use of isotopically labeled internal standards is a standard approach to compensate for matrix effects, as the internal standard experiences similar ionization suppression or enhancement as the analyte.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix helps to compensate for the effect, ensuring more accurate quantification. researchgate.net
Applications of Analytical Methods in Research Matrices
Analytical methods, predominantly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), have been developed and validated for the surveillance of a wide range of β-agonist residues in various biological matrices. researchgate.netjapsonline.com These methods are essential for monitoring compliance with regulations in food production and for forensic and toxicological applications.
While studies focusing exclusively on this compound are limited, multi-residue methods have been established that include closely related analogues like brombuterol and chlorbrombuterol. These methods demonstrate the feasibility of detecting these compounds in matrices such as urine, muscle, liver, and lung tissue. researchgate.netresearchgate.net For instance, a validated UPLC-MS/MS method for 18 β-agonists in bovine urine demonstrated satisfactory performance criteria, including recovery rates between 92-109%. researchgate.net Another comprehensive study developed a single LC-MS/MS procedure for the determination of nine different β-agonists, including brombuterol, in matrices including urine, muscle, lung, and liver. researchgate.net The validation results for this method met the rigorous confirmation criteria set by European Commission Decision 2002/657/EC. researchgate.net
| Analyte | Matrix | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Chlorbrombuterol | Bovine Urine | UPLC-MS/MS | Method validated for simultaneous screening and confirmation of 18 β-agonists. Recovery was within 92-109%. | researchgate.net |
| Brombuterol | Urine, Muscle, Lung, Liver | HPLC-MS/MS | Method successfully applied for detection and determination. Apparent recoveries were 93.2–112.0%. | researchgate.net |
These studies highlight the effectiveness of modern analytical techniques in monitoring for this compound and its analogues in complex biological samples, which is crucial for food safety and regulatory control.
The monitoring of pharmaceutical compounds and veterinary drugs in the environment is an area of growing importance to assess potential ecological risks. nih.govvalidation.org However, the scientific literature contains limited specific information on the monitoring of this compound in environmental samples such as soil, sediment, or surface water.
While direct studies on this compound are scarce, analytical methods developed for other β-agonists have been applied to environmental matrices. For example, an LC-MS/MS method was successfully validated for the detection of nine β-agonists in drinking water, demonstrating that the necessary analytical frameworks exist. nih.gov The application of such sensitive and specific methods would be essential for any future environmental surveillance programs aimed at determining the presence and fate of this compound in the ecosystem. nih.govrapidmicrobiology.com
Future Directions and Emerging Research Avenues for Bromchlorbuterol Hydrochloride
Development of Novel Synthetic Routes for Bromchlorbuterol Hydrochloride and Derivatives
The synthesis of phenylethanolamines, the structural class to which Bromchlorbuterol belongs, has traditionally involved multi-step processes. Future research is poised to focus on developing more efficient, sustainable, and versatile synthetic methodologies. Key avenues of exploration include the application of modern catalytic systems and flow chemistry to improve yield, reduce waste, and enhance safety.
Research into the synthesis of related halogenated 3,4-dimethoxyphenylethanolamine derivatives has utilized benzaldehyde (B42025) precursors, which are converted via ethylene (B1197577) oxide intermediates. journals.co.za This general pathway offers multiple points for modification to create novel derivatives of Bromchlorbuterol. For instance, structure-based design has led to the discovery of novel β2-adrenoceptor agonists featuring a 5-hydroxy-4H-benzo jst.go.jpacs.orgoxazin-3-one scaffold, demonstrating that new core structures can yield potent agonistic activity. acs.org
Furthermore, the development of microwave-assisted, metal-catalyzed reductive amination has shown promise for the rapid and sustainable synthesis of other β-adrenergic agonists like ractopamine. preprints.org Applying such technologies to the synthesis of Bromchlorbuterol could significantly shorten reaction times and improve efficiency compared to traditional methods. Future work could also explore the synthesis of photoreactive derivatives, which can be used as tools in photoaffinity labeling to study receptor interactions. nih.gov
Table 1: Potential Novel Synthetic Strategies for Bromchlorbuterol and Derivatives Click on the headers to sort the table.
| Synthetic Strategy | Potential Advantage | Key Reaction Type | Relevance to Bromchlorbuterol |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Reductive Amination | Could accelerate the key step of amine introduction to the phenylethanolamine backbone. preprints.org |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Multi-step Synthesis | Ideal for handling potentially hazardous reagents and intermediates in a continuous, controlled manner. |
| Catalytic Asymmetric Synthesis | Production of specific stereoisomers, leading to higher potency and selectivity. | Asymmetric Hydrogenation | Could allow for the selective synthesis of the active enantiomer of Bromchlorbuterol. |
| Late-Stage Halogenation | Efficiently create a library of derivatives with varied halogen substitutions. | C-H Activation/Halogenation | Allows for direct modification of the aromatic ring to produce novel derivatives with potentially altered pharmacological profiles. journals.co.za |
Advanced Computational Studies on this compound Molecular Interactions
Computational chemistry offers powerful tools to investigate the molecular interactions of Bromchlorbuterol at an atomic level, providing insights that are difficult to obtain through experimental methods alone. Molecular docking, a key computational technique, has already been employed to study the interaction between this compound and Human Serum Albumin (HSA), the primary transport protein in the bloodstream. researchgate.netnih.gov
These studies have shown that Bromchlorbuterol binds to HSA, and molecular docking simulations can elucidate the specific binding sites and the nature of the intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. nih.govmeddocsonline.org For example, a study probing the interactions of Bromchlorbuterol-HCl with HSA used molecular docking to complement spectroscopic data, providing a more complete picture of the binding mechanism. researchgate.net
Future computational research could expand beyond transport proteins to the primary pharmacological targets of Bromchlorbuterol: the β-adrenergic receptors (β-ARs). While crystal structures for β-ARs exist, performing molecular dynamics simulations with Bromchlorbuterol could reveal:
Subtype Selectivity: Why it may bind preferentially to certain β-AR subtypes.
Activation Mechanisms: The conformational changes in the receptor that are induced by agonist binding. pnas.org
Binding Kinetics: The energy landscape of the binding and unbinding pathways.
Agonists themselves can be used as "computational probes" to explore the conformational ensembles of receptors like the β2-adrenergic receptor, helping to identify distinct conformations that may be biologically significant. plos.org Such studies could classify ligands as agonists or antagonists based on their specific interactions with key residues, such as the conserved serines in transmembrane helix 5 of the β2AR. pnas.org
Table 2: Summary of Molecular Docking Findings for Bromchlorbuterol-HCl Interaction with Human Serum Albumin (HSA) Click on the headers to sort the table.
| Parameter | Finding/Observation | Technique | Implication |
|---|---|---|---|
| Binding Interaction | Confirmed that Bromchlorbuterol-HCl interacts with and binds to HSA. | Fluorescence Spectroscopy, UV-vis Absorption | The binding to a transport protein affects the bioavailability and distribution of the compound. |
| Binding Site | Predicted to bind within specific sites of the HSA molecule. | Molecular Docking | Helps to understand competition with other endogenous or exogenous ligands. biorxiv.org |
| Interaction Forces | Interactions are likely driven by a combination of hydrogen bonding and hydrophobic forces. | Molecular Docking, Thermodynamic Analysis | Provides a basis for designing derivatives with modified binding affinity or pharmacokinetic profiles. |
| Conformational Change | Binding of the ligand induces conformational changes in the secondary structure of HSA. | Circular Dichroism, FT-IR Spectroscopy | The interaction can alter the structure and function of the transport protein itself. nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biological Effects
To achieve a holistic view of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multiple "omics" disciplines—such as metabolomics, proteomics, and transcriptomics—can provide an unparalleled, comprehensive map of the molecular perturbations following exposure to the compound. researchgate.net
Metabolomics: This field studies the complete set of small-molecule metabolites within a biological system. For β-agonists, metabolomics has been used to identify biomarkers of exposure by analyzing changes in endogenous metabolites in urine or plasma. nih.govresearchgate.net An untargeted metabolomics approach using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) could reveal the metabolic signature of Bromchlorbuterol, identifying which metabolic pathways (e.g., energy metabolism, amino acid metabolism) are most affected. researchgate.netnih.gov
Proteomics: This is the large-scale study of proteins. Following β-agonist stimulation, the expression levels of numerous proteins within a cell can change. Proteomic studies have shown that β2-adrenergic stimulation can upregulate ribosomal proteins and downregulate mitochondrial proteins, mimicking changes seen after resistance training. nih.gov Applying quantitative proteomics to cells or tissues exposed to Bromchlorbuterol could identify key protein networks involved in its mechanism of action and potential off-target effects.
Transcriptomics: This involves analyzing the complete set of RNA transcripts. It can reveal which genes are up- or down-regulated in response to Bromchlorbuterol, providing insight into the primary cellular response before changes in protein and metabolite levels are detectable.
Integrating these multi-omics datasets is a significant computational challenge but offers the potential to construct detailed models of the compound's biological network effects, bridging the gap from molecular interaction to physiological outcome. researchgate.net
Table 3: A Potential Multi-Omics Workflow for Studying Bromchlorbuterol Click on the headers to sort the table.
| Omics Layer | Analytical Platform | Biological Question | Potential Finding |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Which genes are activated or repressed by Bromchlorbuterol exposure? | Identification of primary response genes and signaling pathways (e.g., adrenergic signaling, stress response). |
| Proteomics | LC-MS/MS (e.g., SWATH/DIA) | Which protein expression levels change, indicating a sustained cellular response? | Changes in receptor density, metabolic enzymes, or structural proteins. nih.gov |
| Metabolomics | LC-HRMS, GC-MS | What is the net effect on cellular metabolism? | Discovery of specific biomarkers of exposure and effect (e.g., altered lipid or amino acid profiles). nih.gov |
| Data Integration | Pathway Analysis, Network Biology Software | How do changes at the gene, protein, and metabolite levels interrelate? | A comprehensive model linking receptor activation to downstream functional changes in cellular metabolism and function. |
Exploration of this compound as a Probe in Chemical Biology Research
Chemical probes are small molecules with high potency and selectivity that can be used to study the function of a specific protein target in complex biological systems. Given that Bromchlorbuterol is a potent β-adrenergic agonist, it represents a valuable starting scaffold for the development of chemical probes to investigate adrenergic receptor biology.
The primary strategy for converting a ligand like Bromchlorbuterol into a chemical probe involves chemically linking it to a reporter molecule, such as a fluorophore or a photoswitchable group, without significantly compromising its binding affinity for the target receptor. nih.gov
Fluorescent Probes: A fluorescent derivative of Bromchlorbuterol could be synthesized by attaching a fluorophore (e.g., coumarin, BODIPY) via a linker. nih.gov Such a probe would allow for the direct visualization of β-adrenergic receptors in cells and tissues using fluorescence microscopy. jst.go.jpacs.org This enables studies on receptor localization, trafficking, and density in different cell types or disease states. Recently, a highly selective turn-on fluorescent ligand for the β3-AR was developed, demonstrating the feasibility and power of this approach. nih.gov
Photoswitchable Probes: Incorporating a photoswitchable moiety (e.g., an azobenzene) into the Bromchlorbuterol structure could create a "photopharmacological" tool. nih.gov These "photo-adrenalines" can be turned on or off with specific wavelengths of light, allowing researchers to control receptor activity with high spatiotemporal precision. fau.de This would be invaluable for dissecting the precise timing of signaling events downstream of receptor activation.
The development of such probes from the Bromchlorbuterol scaffold would provide powerful new tools for the pharmacology and cell biology communities to study adrenergic signaling in health and disease.
Table 4: Potential Chemical Probe Designs Based on Bromchlorbuterol Click on the headers to sort the table.
| Probe Type | Required Modification | Experimental Application | Key Advantage |
|---|---|---|---|
| Fluorescent Ligand | Conjugation to a fluorophore (e.g., FITC, Rhodamine, BODIPY). nih.gov | Fluorescence microscopy, flow cytometry, high-content screening. nih.gov | Allows direct visualization of receptor distribution and dynamics in living or fixed cells. |
| Photoswitchable Agonist | Integration of a photoswitchable group (e.g., azobenzene) into the molecular structure. nih.gov | Spatiotemporal control of receptor signaling in cell culture or tissues. | Enables precise on/off control of biological activity using light, revealing temporal aspects of signaling. |
| Biotinylated Probe | Attachment of a biotin (B1667282) molecule via a linker arm. | Affinity purification, pull-down assays, receptor quantification. nih.gov | Allows for isolation of the receptor and its binding partners for subsequent analysis by mass spectrometry. |
| Radiolabeled Ligand | Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C). | Radioligand binding assays, autoradiography. | Provides a highly sensitive method for quantifying receptor density and affinity in tissue homogenates. |
Innovation in Analytical Techniques for Trace Analysis of this compound
The need to detect minute quantities of β-agonists like Bromchlorbuterol in complex matrices (e.g., urine, animal tissues, environmental water) drives continuous innovation in analytical chemistry. tandfonline.com While established methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective, emerging techniques promise even greater sensitivity, speed, and portability. nih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms (e.g., Orbitrap, TOF) is becoming more widespread. These instruments provide highly accurate mass measurements, which not only aids in the confident identification of Bromchlorbuterol but also enables untargeted screening for its metabolites and other unknown related compounds. nih.gov
Advanced Immunoassays: The development of novel labels for immunoassays has pushed detection limits lower. Fluorescent nanoparticles, such as europium nanoparticles, are being used in lateral flow immunoassays (LFA) to create highly sensitive, quantitative, and rapid screening tools for multiple β-agonists simultaneously. nih.govresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can detect analytes at trace levels. rsc.org By adsorbing the target molecule onto a nanostructured metal surface (typically gold or silver), the Raman signal is amplified by many orders of magnitude. SERS-based methods have been developed for the rapid detection of other β-agonists, and this approach holds significant potential for the non-destructive, ultra-sensitive analysis of Bromchlorbuterol. acs.orgrsc.orgacs.org An immunochromatographic assay based on SERS was able to detect another β-agonist, phenylethanolamine A, with a limit of detection in the picogram per milliliter range. acs.org
These innovative techniques are moving trace analysis towards faster, more sensitive, and field-deployable platforms, which is crucial for applications in food safety, environmental monitoring, and anti-doping control.
Table 5: Comparison of Innovative Analytical Techniques for Bromchlorbuterol Trace Analysis Click on the headers to sort the table.
| Technique | Principle of Detection | Key Advantages | Future Outlook |
|---|---|---|---|
| LC-HRMS | Chromatographic separation followed by high-accuracy mass-to-charge ratio measurement. | High selectivity and specificity; enables identification of unknown metabolites (untargeted analysis). nih.gov | Wider adoption in routine monitoring labs; development of comprehensive spectral libraries. |
| Fluorescence Immunoassay (FIA) | Competitive binding assay using fluorescent nanoparticles as labels. nih.gov | High sensitivity, rapid results, suitable for on-site screening, potential for multiplexing. nih.gov | Integration with smartphone-based readers for point-of-care testing; development of broader-specificity antibodies. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering signal of molecules adsorbed on a nanostructured metal surface. | Ultra-high sensitivity (potentially single-molecule), provides a unique molecular fingerprint, minimal sample preparation. rsc.orgrsc.org | Development of standardized and reproducible SERS substrates; portable Raman spectrometers for in-field use. |
| Paper-Based Microfluidics (μPADs) | Miniaturized analytical devices using paper as the substrate for fluid transport and reactions. | Extremely low cost, portability, low sample/reagent consumption, ease of use. nih.gov | Combining μPADs with sensitive detection methods like SERS or electrochemical sensors. |
Q & A
Q. What validated analytical methods are recommended for quantifying Bromchlorbuterol hydrochloride in biological matrices?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for its detection in forensic and toxicological studies due to its stability and distinct spectral properties. Ensure method validation includes specificity, linearity, and recovery rates using certified reference standards (e.g., VETRANAL® analytical standard) . For residue analysis in veterinary contexts, employ isotope dilution techniques with deuterated analogs (e.g., Bromchlorbuterol-D9) to enhance accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods and ensure proper ventilation to avoid inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as structural analogs (e.g., Bambuterol hydrochloride) may cause irritation .
- Spill management : Neutralize spills with inert adsorbents and dispose of waste per local regulations .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic techniques : Compare infrared (IR) and nuclear magnetic resonance (NMR) spectra with certified reference materials .
- Chromatographic purity : Use HPLC with UV detection (e.g., λ = 254 nm) to assess purity ≥98% .
- Elemental analysis : Verify the presence of bromine and chlorine via X-ray fluorescence (XRF) or mass spectrometry .
Advanced Research Questions
Q. How should experimental designs address contradictory data in this compound pharmacokinetic studies?
- Replication : Conduct triplicate trials to distinguish variability from systemic errors.
- Control groups : Include negative controls (e.g., solvent-only) and positive controls (e.g., known β-agonists) to validate assay specificity .
- Statistical rigor : Apply ANOVA or mixed-effects models to analyze inter-study variability . Reference discrepancies in residue detection limits between forensic (ng/mL) and veterinary (ppb) contexts .
Q. What strategies resolve stability challenges in long-term storage of this compound solutions?
- Temperature : Store lyophilized powder at -20°C; aqueous solutions degrade rapidly at room temperature .
- Light sensitivity : Use amber vials to prevent photodegradation, as halogenated compounds often exhibit light instability .
- Validation : Periodically re-analyze stored samples via HPLC to monitor degradation products .
Q. How can researchers optimize cross-disciplinary applications (e.g., forensic vs. veterinary toxicology) for this compound detection?
- Method adaptation : Modify extraction protocols (e.g., solid-phase extraction for urine vs. tissue homogenates) to align with matrix complexity .
- Sensitivity thresholds : Adjust instrument parameters (e.g., GC-MS collision energy) to meet regulatory limits in different fields .
- Inter-laboratory collaboration : Share validated protocols with forensic and agricultural research groups to standardize reporting .
Q. What mechanistic studies are needed to elucidate this compound’s β-adrenergic receptor interactions?
- In vitro assays : Use transfected HEK293 cells expressing human β2-adrenoceptors to measure cAMP production via ELISA .
- Competitive binding : Compare IC50 values with clenbuterol to assess receptor affinity differences .
- Molecular docking : Model ligand-receptor interactions using crystallographic data from related β-agonists .
Methodological Considerations for Data Reporting
- Reproducibility : Document detailed experimental conditions (e.g., HPLC column type, mobile phase gradients) to enable replication .
- Ethical compliance : For studies involving animal tissues, adhere to institutional guidelines for ethical sourcing and disposal .
- Data transparency : Publish raw chromatograms and spectral data in supplementary materials to support peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
